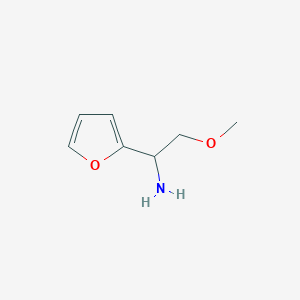

1-(Furan-2-yl)-2-methoxyethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

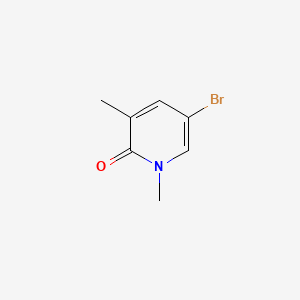

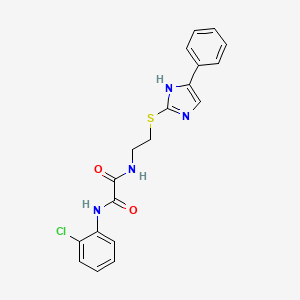

1-(Furan-2-yl)-2-methoxyethan-1-amine is a chemical compound with the empirical formula C6H9NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of furan-2-yl compounds has been reported in various studies . For instance, a study reported the synthesis of the chalcone (E)-3-(2,6-difluorophenyl)-1-(furan-2-yl)-prop-2-en-1-one molecule through the equimolar reaction between 1-(furan-2-yl)-ethenone and 2,6-difluorobenzaldehyde . Another study reported the synthesis of (S)-2 by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one (1) using the Lactobacillus paracasei BD101 biocatalyst .Molecular Structure Analysis

The molecular structure of furan-2-yl compounds has been studied using various techniques . For instance, a study revealed that anle138b binding to α-synuclein fibrils involves stable polar interactions inside the tubular fibril cavity .Chemical Reactions Analysis

Furan-2-yl compounds have been reported to undergo various chemical reactions . For example, 2-Acetylfuran (2-Furyl methyl ketone), an important flavor compound or intermediate in foods, can be formed from glucose and glycine by Maillard reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of furan-2-yl compounds have been reported in various studies . For instance, 1-(Furan-2-yl)ethanone has a molecular weight of 110.111, a density of 1.1±0.1 g/cm3, a boiling point of 183.4±0.0 °C at 760 mmHg, and a melting point of 26-28 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 2-Furancarbinol Complexes : 2-Furancarbinol reacts with various chlorosilanes to produce silatranes, including those with furan-2-yl methoxy groups, demonstrating a method of incorporating furan derivatives in organosilicon chemistry. These compounds were characterized using spectroscopic techniques and mass spectrometry (Singh et al., 2013).

Chemical Reactions and Derivatives

- Thiazolidinone Derivatives : Furan derivatives have been used to synthesize thiazolidinone compounds, which display antimicrobial and anthelmintic activities, indicating their potential in pharmaceutical applications (Vagdevi et al., 2006).

- Electrolytic Methoxylation : Research on furan amines shows that electrolytic methoxylation can occur without prior acylation, yielding methoxy-dihydrofurfurylamines, indicating potential in organic synthesis processes (Novitskii et al., 1968).

- Enantioselective Synthesis : A novel method for the enantioselective synthesis of furan-2-yl amines and amino acids has been developed, highlighting the importance of furan derivatives in stereoselective synthesis (Demir et al., 2003).

Catalytic Processes

- Direct Catalytic Conversion : Furan-derived amines, including 1-(furan-2-yl)-4-methylpentan-2-amine, have been efficiently produced from furfural using Ru/C catalysts, demonstrating furan derivatives' role in renewable chemical production (Jiang et al., 2020).

Biological and Medicinal Research

- Antimicrobial and Cytotoxic Activities : Various furan derivatives have been synthesized and examined for antimicrobial and cytotoxic activities, indicating their potential as therapeutic agents (Ignatovich et al., 2014).

Environmental and Agricultural Impact

- Photoluminescent Properties : Furan derivatives have been studied for their photoluminescent properties and interactions with nucleic acids, suggesting applications in environmental sensing and bioimaging (Sennappan et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(furan-2-yl)-2-methoxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-9-5-6(8)7-3-2-4-10-7/h2-4,6H,5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWDDJAFRMXKAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-yl)-2-methoxyethan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/no-structure.png)

![10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2401806.png)

![N-butyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2401807.png)

![4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2401809.png)

![7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2401812.png)

![(2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2401815.png)

![1-(4-Fluorophenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2401816.png)

![3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B2401825.png)